molecular formula C18H18N2OS B506217 3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone CAS No. 25477-44-5

3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone

Cat. No.: B506217
CAS No.: 25477-44-5
M. Wt: 310.4g/mol
InChI Key: XLWYUOILPFTJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes involved in cell signaling pathways, such as kinases and phosphatases.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylphenyl)-2-(propylsulfanyl)-4(3H)-quinazolinone is unique due to the presence of both the 3-methylphenyl and propylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

25477-44-5

Molecular Formula

C18H18N2OS

Molecular Weight

310.4g/mol

IUPAC Name

3-(3-methylphenyl)-2-propylsulfanylquinazolin-4-one

InChI

InChI=1S/C18H18N2OS/c1-3-11-22-18-19-16-10-5-4-9-15(16)17(21)20(18)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3

InChI Key

XLWYUOILPFTJDH-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C

Canonical SMILES

CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C

Origin of Product

United States

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